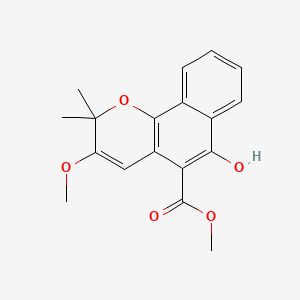

3-Methoxymollugin

描述

from Pentas longiflora; structure in first source

属性

IUPAC Name |

methyl 6-hydroxy-3-methoxy-2,2-dimethylbenzo[h]chromene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-18(2)13(21-3)9-12-14(17(20)22-4)15(19)10-7-5-6-8-11(10)16(12)23-18/h5-9,19H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQKAHAAVZGZPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic 3-Methoxymollugin: A Technical Guide to Its Natural Origins and Isolation

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of natural product chemistry, the quest for novel bioactive compounds is a constant endeavor. Among the myriad of molecules derived from nature's pharmacopeia, 3-Methoxymollugin has emerged as a compound of interest due to its cytotoxic properties. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural sources of this compound and a detailed examination of the methodologies for its isolation.

Natural Provenance of this compound

This compound is a naturally occurring compound that has been identified in a select number of plant species. The primary botanical sources documented in scientific literature are:

-

Rubia cordifolia : Commonly known as Indian Madder, this perennial climbing plant is a well-known source of various bioactive compounds, including a range of anthraquinones.[1][2] this compound is present as a constituent in the roots of this plant.

-

Pentas longiflora : This flowering plant, belonging to the Rubiaceae family, is another confirmed natural source of this compound.[3] The compound has been successfully isolated from the root extracts of this species.

While both species are confirmed sources, this compound is typically found as a minor component, necessitating efficient and precise isolation techniques.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. Although a singular, standardized protocol has not been universally adopted, the following methodologies, compiled from various studies on the source plants and related compounds, provide a robust framework for its successful isolation.

Extraction of Crude Plant Material

The initial step involves the extraction of the compound from the dried and powdered plant material, typically the roots.

Protocol: Solvent Extraction from Pentas longiflora

-

Plant Material Preparation : The roots of Pentas longiflora are collected, air-dried in the shade, and then pulverized into a coarse powder.

-

Extraction Solvent : Dichloromethane (CH₂Cl₂) is a solvent of choice for the extraction of this compound from this plant source.

-

Extraction Procedure :

-

The powdered root material is subjected to exhaustive extraction with dichloromethane at room temperature. This can be achieved through maceration with periodic agitation or through continuous extraction in a Soxhlet apparatus.

-

The resulting crude dichloromethane extract is then filtered to remove solid plant debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Protocol: Solvent Extraction from Rubia cordifolia

-

Plant Material Preparation : The roots of Rubia cordifolia are washed, dried, and ground to a fine powder.

-

Extraction Solvent : A mixture of chloroform and methanol (CHCl₃:MeOH, typically in a 1:1 ratio) has been effectively used for extracting a broad spectrum of compounds from this plant, including those related to this compound.

-

Extraction Procedure :

-

The powdered root material is successively extracted with the chloroform:methanol solvent system.

-

The extracts are filtered and combined.

-

The solvent is removed under vacuum to yield the crude extract.

-

Chromatographic Purification

The crude extract, containing a complex mixture of phytochemicals, requires further purification to isolate this compound. Column chromatography is the most common technique employed for this purpose.

Protocol: Column Chromatography

-

Stationary Phase : Silica gel (60-120 or 230-400 mesh) is the standard stationary phase for the separation of moderately polar compounds like this compound.

-

Mobile Phase (Eluent) : A gradient solvent system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

-

Procedure :

-

The crude extract is adsorbed onto a small amount of silica gel to create a dry slurry.

-

A glass column is packed with silica gel in the initial, non-polar solvent (e.g., 100% n-hexane).

-

The slurry of the extract is carefully loaded onto the top of the column.

-

The column is eluted with the solvent gradient, starting with n-hexane and progressively increasing the concentration of ethyl acetate.

-

Fractions of the eluate are collected sequentially.

-

-

Monitoring : The separation process is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions containing the compound of interest (identified by its Rf value and visualization under UV light) are pooled together.

-

Final Purification : The pooled fractions may require further purification, potentially through repeated column chromatography or by using preparative High-Performance Liquid Chromatography (Prep-HPLC) to achieve high purity.

Data Presentation

Currently, there is a lack of specific quantitative data in the published literature regarding the yield and purity of this compound from its natural sources. Future research should aim to quantify these parameters to optimize isolation protocols.

Visualizing the Isolation and Potential Cytotoxic Action

To aid in the conceptual understanding of the processes involved, the following diagrams have been generated.

Caption: Generalized workflow for the isolation of this compound.

While the precise molecular targets of this compound are not yet fully elucidated, its cytotoxic nature implies an interference with essential cellular processes, potentially leading to apoptosis (programmed cell death). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival and proliferation and is a common target for cytotoxic agents. A hypothetical model of how a cytotoxic compound might induce apoptosis via inhibition of this pathway is presented below.

Caption: Hypothetical mechanism of cytotoxicity via PI3K/Akt/mTOR inhibition.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications in drug development, particularly in the field of oncology. This guide provides a foundational understanding of its natural sources and a practical framework for its isolation. Further research is warranted to establish optimized and scalable isolation protocols, to fully elucidate its mechanism of action, and to explore its therapeutic potential in preclinical and clinical studies. The development of quantitative analytical methods for its detection and measurement in plant extracts will also be crucial for quality control and standardization.

References

The Biosynthetic Pathway of 3-Methoxymollugin in Rubia cordifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-methoxymollugin, a significant secondary metabolite found in Rubia cordifolia. While the complete enzymatic cascade has not been fully elucidated in R. cordifolia, this document synthesizes current knowledge from related species and biochemical principles to propose a putative pathway. This guide includes quantitative data on related metabolites, detailed potential experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic route and experimental workflows to facilitate further research and drug development efforts.

Introduction

Rubia cordifolia, commonly known as Indian Madder, is a perennial climbing plant of the Rubiaceae family, renowned for its rich phytochemical profile. The roots of R. cordifolia are a source of numerous bioactive compounds, including anthraquinones and naphthoquinones, which have demonstrated a wide range of pharmacological activities. Among these, mollugin and its derivatives, such as this compound, have garnered interest for their potential therapeutic properties. Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This guide aims to provide a detailed technical overview of the proposed biosynthetic pathway of this compound in R. cordifolia.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the shikimate pathway, a common route for the production of aromatic compounds in plants. The proposed pathway can be divided into several key stages:

-

Formation of the Naphthoquinone Scaffold: The pathway initiates with the synthesis of 1,4-dihydroxy-2-naphthoic acid (DHNA) from chorismate, a product of the shikimate pathway. This conversion is catalyzed by a series of enzymes including isochorismate synthase (ICS) and o-succinylbenzoate synthase (OSBS).

-

Prenylation of DHNA: The naphthoic acid intermediate, DHNA, undergoes prenylation, a crucial step in the biosynthesis of many naphthoquinones. In Rubia cordifolia, a prenyltransferase, RcDT1, has been identified that catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to DHNA. This reaction forms a prenylated intermediate.

-

Cyclization to form Mollugin: Following prenylation, the intermediate is thought to undergo an intramolecular cyclization to form the characteristic pyran ring of mollugin. The exact enzymatic mechanism for this cyclization in R. cordifolia has not yet been characterized.

-

Hydroxylation to 3-Hydroxymollugin: It is hypothesized that mollugin is then hydroxylated at the 3-position to form 3-hydroxymollugin. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase.

-

Methylation to this compound: The final step in the proposed pathway is the methylation of the hydroxyl group of 3-hydroxymollugin to yield this compound. This reaction is presumed to be catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in Rubia cordifolia.

Quantitative Data

Quantitative data on the intermediates and final products of the this compound pathway in R. cordifolia are limited. However, studies have reported the concentrations of mollugin and related compounds in the roots of the plant.

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Mollugin | Roots | 6.193 | HPLC | [1] |

| Purpurin | Roots | 2.406 | HPLC | [1] |

Note: Data for 3-hydroxymollugin and this compound concentrations in R. cordifolia are not currently available in the reviewed literature.

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound will require the identification and characterization of the enzymes involved. The following are detailed hypothetical protocols for key experiments, based on methodologies used for similar enzymes in other plant species.

Identification and Cloning of Candidate Genes

A transcriptomic approach is a powerful tool for identifying candidate genes encoding the enzymes of the this compound pathway.

Caption: Workflow for the identification of candidate biosynthetic genes.

Heterologous Expression and Purification of Recombinant Enzymes

Candidate genes identified through transcriptomics can be functionally characterized by expressing them in a heterologous host system.

-

Vector Construction: Amplify the full-length open reading frame (ORF) of the candidate gene by PCR and clone it into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Transformation: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae INVSc1).

-

Protein Expression: Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).

-

Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verification: Confirm the purity and size of the protein using SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

The function of the purified recombinant enzymes can be confirmed through in vitro assays.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified recombinant cyclase, and the prenylated DHNA substrate.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of mollugin.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), the purified recombinant OMT, 3-hydroxymollugin as the substrate, and S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Extraction: Stop the reaction and extract the products with an organic solvent.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.

Caption: Workflow for functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound in Rubia cordifolia provides a framework for understanding the formation of this and related naphthoquinones. While the initial steps involving the shikimate pathway and prenylation are becoming clearer, significant gaps remain in our knowledge, particularly concerning the enzymes responsible for the cyclization, hydroxylation, and final methylation steps. Future research should focus on the identification and functional characterization of these missing enzymes. The experimental protocols outlined in this guide provide a roadmap for such investigations. A complete understanding of this pathway will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of these valuable compounds for pharmaceutical applications.

References

The Biological Activity of 3-Methoxymollugin: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxymollugin is a naturally occurring naphthoquinone derivative isolated from plants of the Rubiaceae family, notably Rubia cordifolia and Pentas longiflora. This compound belongs to a class of molecules that has garnered significant interest in the scientific community for its potential therapeutic applications. Extracts from Rubia cordifolia, containing a mixture of bioactive compounds including this compound, have demonstrated notable cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound and related compounds, with a focus on its potential as an anticancer and anti-inflammatory agent. The information is presented to support further research and development in the field of natural product-based drug discovery.

Cytotoxic Activity

While specific quantitative data for the cytotoxic activity of isolated this compound is not extensively available in the public domain, studies on extracts from Rubia cordifolia provide strong evidence for the anticancer potential of its constituents. The cytotoxic effects of these extracts have been evaluated against a range of human cancer cell lines.

Quantitative Data from Rubia cordifolia Extracts

The following table summarizes the cytotoxic activity of various extracts from Rubia cordifolia, which is a known source of this compound. These values, presented as the half-maximal inhibitory concentration (IC50), indicate the concentration of the extract required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Extract Type | IC50 Value (µg/mL) | Reference |

| HeLa (Cervical Cancer) | Methanol Root Extract | 23.12 | [1] |

| HeLa (Cervical Cancer) | Aqueous Root Extract | 212.68 | [1] |

| HepG2 (Liver Cancer) | Methanol Root Extract | - | [2] |

| U937 (Histiocytic Lymphoma) | Dichloromethane Fraction | - | [1] |

| HL-60 (Leukemia) | Dichloromethane Fraction | - | [1] |

| Jurkat T cells (Leukemia) | Dichloromethane Extract (CCH1) | 0.5 - 2.0 | [3] |

Note: A specific IC50 value for the methanol root extract on HepG2 cells and the dichloromethane fraction on U937 and HL60 cells was not provided in the source material, but the extracts showed potent inhibition.[1][2]

Anti-inflammatory Activity

The anti-inflammatory properties of compounds structurally related to this compound, such as mollugin, have been investigated. These studies suggest that the molecular scaffold of this compound is a promising candidate for the development of anti-inflammatory drugs. The primary mechanism of action appears to involve the modulation of key inflammatory signaling pathways.

Mollugin has been shown to ameliorate allergic airway inflammation by inhibiting the Th2 response and M2 macrophage activation.[4] Furthermore, many methoxyphenolic compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5]

Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of related compounds and extracts of Rubia cordifolia, the primary mechanisms are believed to involve the induction of apoptosis in cancer cells and the inhibition of pro-inflammatory signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Dichloromethane extracts of Rubia cordifolia have been shown to induce apoptosis in human leukemia Jurkat T cells.[3] This process is mediated by a mitochondria-dependent pathway, which involves the release of cytochrome c and the subsequent activation of caspases.[3]

Below is a generalized diagram of the intrinsic (mitochondrial) apoptosis pathway, which is likely relevant to the action of this compound.

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. The inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Mollugin, a compound structurally similar to this compound, has been shown to exert its anti-inflammatory effects through the modulation of pathways that can be regulated by NF-κB.[4]

The following diagram illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of this compound.

Caption: NF-κB signaling pathway, a potential target for this compound.

Experimental Protocols

To facilitate further research, this section provides a detailed methodology for a key experiment used to evaluate the cytotoxic activity of compounds like this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down or by using a plate shaker.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

The following workflow diagram illustrates the key steps of the MTT assay.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer and anti-inflammatory agents. While preliminary studies on its source plant, Rubia cordifolia, are encouraging, further research is imperative. Future investigations should focus on:

-

Isolation and Purification: Obtaining pure this compound to accurately determine its specific biological activities.

-

In Vitro Studies: Comprehensive screening against a wider panel of cancer cell lines to establish its IC50 values and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammation.

A thorough understanding of the pharmacological profile of this compound will be critical for its potential translation into clinical applications. The information compiled in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mollugin ameliorates murine allergic airway inflammation by inhibiting Th2 response and M2 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 3-Methoxymollugin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the mechanism of action for Mollugin, a naturally occurring naphthohydroquinone. However, specific studies on its derivative, 3-Methoxymollugin, are limited. This guide synthesizes the established mechanisms of Mollugin and other related methoxylated compounds to provide a comprehensive and inferred understanding of the potential therapeutic actions of this compound. The presented data and pathways are primarily based on studies of Mollugin and should be considered as a predictive framework for this compound, pending direct experimental validation.

Executive Summary

This compound, a derivative of the well-studied compound Mollugin, holds promise as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. Drawing parallels from its parent compound, this compound is anticipated to exert its effects through the modulation of key cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory responses. This technical guide provides an in-depth exploration of these potential mechanisms, supported by quantitative data from studies on Mollugin and related compounds, detailed experimental protocols, and visual representations of the implicated signaling cascades. The primary objective is to equip researchers and drug development professionals with a foundational understanding to guide future investigations into the precise mechanism of action of this compound.

Core Anti-Cancer Mechanisms: Apoptosis Induction and Cell Cycle Arrest

The anti-cancer activity of methoxylated compounds, including the parent compound Mollugin, is often attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells (cell cycle arrest).

Induction of Apoptosis

Mollugin has been demonstrated to induce apoptosis in various cancer cell lines. This process is orchestrated through the intricate interplay of pro-apoptotic and anti-apoptotic proteins, primarily centering on the intrinsic or mitochondrial pathway of apoptosis.

Key Signaling Events:

-

Inhibition of Pro-survival Pathways: Mollugin has been shown to suppress the HER2/Akt/SREBP-1c signaling pathway, which is crucial for the survival and proliferation of certain cancer cells[1]. This inhibition leads to a downstream reduction in the expression of fatty acid synthase (FAS), an enzyme overexpressed in many cancers and associated with poor prognosis.

-

Modulation of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in promoting cell survival and inflammation. Mollugin effectively inhibits TNF-α-induced NF-κB activation by preventing the phosphorylation and nuclear translocation of the p65 subunit[2]. This blockade of NF-κB signaling sensitizes cancer cells to apoptotic stimuli.

-

Mitochondrial Pathway Activation: The induction of apoptosis by related compounds like 3'-Me-ATP involves the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax[3]. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3[3].

Experimental Protocols:

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., HeLa, SK-BR-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

-

-

Western Blot Analysis for Apoptosis-Related Proteins:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-p65, total p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Signaling Pathway Diagram:

Caption: Inferred apoptotic signaling pathway of this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, methoxylated compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A methoxychalcone derivative has been reported to induce G1 phase arrest[4].

Key Signaling Events:

-

Downregulation of G1-Phase Regulators: Treatment with methoxychalcone derivatives has been shown to decrease the expression of key proteins that drive the G1 phase of the cell cycle, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (Cdk2), and Cdk4[4].

-

Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Some methoxy compounds inhibit the mTOR signaling pathway, which can contribute to cell cycle arrest[4].

Experimental Protocols:

-

Flow Cytometry for Cell Cycle Analysis:

-

Treat cells with the test compound for the desired time period.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.

-

Signaling Pathway Diagram:

Caption: Inferred G1 cell cycle arrest mechanism of this compound.

Anti-Inflammatory Mechanism

Mollugin is well-documented for its anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.

Key Signaling Events:

-

Inhibition of the JAK-STAT Pathway: Mollugin has been identified as a potential JAK2 inhibitor[5]. It significantly reduces the phosphorylation of JAK2, STAT1, and STAT3, which are key components of the JAK-STAT pathway that mediates the cellular response to cytokines and growth factors involved in inflammation[5].

-

Inhibition of NF-κB Activation: As mentioned in the context of apoptosis, Mollugin also inhibits the NF-κB pathway in inflammatory cells, such as macrophages and colonic epithelial cells[2][6][7]. This leads to a reduction in the expression of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6)[5].

Experimental Protocols:

-

Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

-

Signaling Pathway Diagram:

Caption: Inferred anti-inflammatory signaling of this compound.

Quantitative Data Summary

The following tables summarize the cytotoxic activities of Mollugin's structural analogs and other methoxylated compounds against various cancer cell lines. This data provides a comparative basis for predicting the potential efficacy of this compound.

Table 1: IC50 Values of Methoxyflavone Analogs in Breast Cancer Cell Lines

| Compound | Cell Line | Treatment Duration | IC50 (µM) | Reference |

| Sideritoflavone | MCF-7 | 72h | 4.9 | [8] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | 72h | 3.71 | [8] |

| 5,3'-dihydroxy-PeMF | MDA-MB-231 | 72h | 21.27 | [8] |

| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 | Not Specified | 8.58 | [8] |

Table 2: IC50 Values of Polymethoxyflavones in Gastric Cancer Cell Lines

| Compound | Cell Line | Treatment Duration | IC50 (µM) | Reference |

| Tangeritin | AGS | 48h | ~33.57 | [8] |

| 5-demethyl nobiletin | BGC-823 | 48h | >100 | [8] |

| 5-demethyl nobiletin | SGC-7901 | 48h | >100 | [8] |

Table 3: IC50 Values of ATP Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| 2'-Me ATP | Hep2, SiHa | 3mM | [3] |

| 3'-Me ATP | Hep2, SiHa | 2mM | [3] |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on its parent compound, Mollugin, and other related methoxylated molecules provides a strong foundation for predicting its biological activities. It is highly probable that this compound will exhibit anti-cancer and anti-inflammatory properties through the modulation of the NF-κB, JAK-STAT, and apoptosis signaling pathways.

Future research should focus on:

-

Directly assessing the cytotoxic and anti-inflammatory effects of this compound in a panel of cancer and inflammatory cell lines.

-

Elucidating the specific molecular targets of this compound through techniques such as proteomics and kinase profiling.

-

Validating the inferred signaling pathways through comprehensive Western blot analysis and the use of specific pathway inhibitors.

-

Evaluating the in vivo efficacy of this compound in preclinical animal models of cancer and inflammatory diseases.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Mollugin inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

In Vitro Cytotoxic Effects of 3-Methoxymollugin on Cancer Cells: A Technical Guide

Disclaimer: Direct experimental data on the in vitro cytotoxic effects of 3-Methoxymollugin on cancer cells is limited in publicly available scientific literature. This guide synthesizes information on the closely related parent compound, mollugin, and other methoxy-containing phytochemicals with demonstrated anticancer properties to provide a comprehensive overview of the expected biological activities and investigational methodologies.

Executive Summary

This compound, a natural compound isolated from plants such as Pentas longiflora and Rubia cordifolia, has been identified as a cytotoxic agent.[1] While specific data on its anticancer activity is emerging, the broader family of mollugin derivatives and other methoxy-substituted compounds have demonstrated significant potential in cancer research. These compounds are known to induce cell death in various cancer cell lines through mechanisms including apoptosis and cell cycle arrest. The signaling pathways implicated in these processes often involve key regulators of cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. This document provides a technical overview of the reported cytotoxic effects of related compounds, detailed experimental protocols for assessing these effects, and visual representations of the underlying molecular pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for mollugin and various methoxy-containing compounds against a range of cancer cell lines, providing a comparative reference for the potential efficacy of this compound.

Table 1: IC50 Values of Mollugin and Related Methoxy-Containing Compounds in Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | Breast Adenocarcinoma | 72 | 3.71 | [2] |

| Sideritoflavone | MCF-7 | Breast Adenocarcinoma | 72 | 4.9 | [2] |

| 5,3′-dihydroxy-PeMF | MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 21.27 | [2] |

| Tangeritin | AGS | Gastric Cancer | 48 | ~33.57 | [2] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 | Hepatocellular Carcinoma | 48 | 32.3 | [3] |

| Chrysosplenetin | MCF-7 | Breast Adenocarcinoma | 72 | 0.3 | [2] |

| Casticin | WEHI-3 | Mouse Leukemia | 48 | < 1.0 | [2] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 | Breast Cancer | Not Specified | 8.58 | [2] |

Experimental Protocols

The following sections detail standardized methodologies for investigating the in vitro cytotoxic effects of compounds like this compound.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or related compounds) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the different phases is determined based on the fluorescence intensity of the PI signal.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Akt, mTOR, ERK, p-Akt, p-mTOR, p-ERK, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow.

References

The Anti-inflammatory Properties of 3-Methoxymollugin and Its Congener Mollugin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the anti-inflammatory properties of 3-Methoxymollugin and, more extensively, its closely related parent compound, mollugin. Mollugin, a naphthoquinone extracted from the roots of Rubia cordifolia, has demonstrated significant anti-inflammatory activity through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus kinase-signal transducer and activator of transcription (JAK-STAT). This whitepaper synthesizes the current scientific literature, presenting quantitative data on the inhibitory effects of these compounds on inflammatory mediators, detailing the experimental protocols used in these investigations, and providing visual representations of the implicated signaling cascades. The evidence suggests that mollugin and its derivatives hold potential as novel therapeutic agents for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of pharmaceutical research. Natural products have historically been a rich source of such compounds. Mollugin, a major bioactive constituent of the medicinal plant Rubia cordifolia, and its derivative this compound, have emerged as promising candidates.[1][2] This document consolidates the existing research on their anti-inflammatory mechanisms. While specific data on this compound is limited, the extensive research on mollugin provides a strong foundation for understanding its potential therapeutic applications.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of mollugin and its derivatives.

Table 1: In Vitro Inhibition of Inflammatory Markers by Mollugin and Its Derivatives

| Compound | Cell Line | Inducer | Marker Inhibited | Concentration / IC50 | Percent Inhibition | Reference |

| Mollugin (M1) | HT-29 | TNF-α | NF-κB Transcriptional Activity | 20 µM | Significant Suppression | [3] |

| Mollugin (M1) | HT-29 | TNF-α | MCP-1 mRNA | 20 µM | Most Efficacious of M1-M4 | [3] |

| Mollugin (M1) | HT-29 | TNF-α | IL-8 mRNA | 20 µM | Most Efficacious of M1-M4 | [3] |

| Mollugin (M1) | HT-29 | TNF-α | ICAM-1 mRNA | 20 µM | Most Efficacious of M1-M4 | [3] |

| Mollugin | RAW264.7 | LPS | Nitric Oxide (NO) | - | Attenuated | [4] |

| Mollugin | RAW264.7 | LPS | iNOS | - | Attenuated | [4] |

| Mollugin | RAW264.7 | LPS | IL-1β | - | Attenuated | [4] |

| Mollugin | RAW264.7 | LPS | IL-6 | - | Attenuated | [4] |

| Mollugin Derivative 6d | - | - | NF-κB Transcriptional Activity | IC50 = 3.81 µM | - | [5] |

| Mollugin | - | - | NF-κB Transcriptional Activity | IC50 > 100 µM | - | [5] |

Table 2: In Vivo Anti-inflammatory Effects of Mollugin and Its Derivatives

| Compound | Animal Model | Assay | Dosage | Percent Inhibition | Reference |

| Mollugin | Mice | Xylene-induced ear edema | - | 49.72% | [6] |

| Mollugin Derivative 5k | Mice | Xylene-induced ear edema | - | 81.77% | [6] |

| Mollugin Derivative 4f | Mice | Xylene-induced ear edema | - | 83.08% | [5] |

| Ibuprofen (Reference) | Mice | Xylene-induced ear edema | - | 47.51% | [6] |

| Mesalazine (Reference) | Mice | Xylene-induced ear edema | - | 47.24% | [6] |

Core Anti-inflammatory Mechanisms

Mollugin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It has also been shown to modulate the JAK-STAT pathway, while its effects on the Mitogen-Activated Protein Kinase (MAPK) pathway appear to be context-dependent.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[6] Mollugin has been demonstrated to be a potent inhibitor of this pathway.[3][7]

-

Mechanism of Action: Mollugin inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[7] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[7] Studies have shown that mollugin can inhibit the phosphorylation of the IκB kinase (IKK) complex, which is upstream of IκBα.[7]

Modulation of the JAK-STAT Pathway

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, mollugin has been shown to significantly reduce the phosphorylation of JAK2, STAT1, and STAT3.[4] Molecular docking analysis suggests that mollugin may act as a JAK2 inhibitor.[4] This inhibition of the JAK-STAT pathway contributes to its anti-inflammatory effects by downregulating the expression of inflammatory mediators.

Effects on the MAPK Pathway

The effect of mollugin on the MAPK pathway, which includes ERK, p38, and JNK, is not as clearly defined. One study reported that mollugin did not inhibit the LPS-induced phosphorylation of ERK1/2, p38, and JNK1/2 in RAW264.7 macrophages.[4] However, another study on murine allergic airway inflammation suggested that mollugin's mechanism might be similar to that of a p38 MAPK inhibitor.[8] Further research is needed to fully elucidate the role of mollugin in modulating MAPK signaling.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on mollugin's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (Murine Macrophages): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

HT-29 (Human Colonic Epithelial Cells): Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

-

-

Treatment: Cells are typically pre-treated with various concentrations of mollugin for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

Treatment: After transfection, cells are treated with mollugin followed by an inflammatory stimulus (e.g., TNF-α).

-

Lysis and Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways.

-

Protein Extraction: Whole-cell lysates, cytoplasmic extracts, or nuclear extracts are prepared from treated and untreated cells.

-

Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-JAK2, JAK2, β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant.

-

Sample Collection: Culture media from treated and untreated cells are collected.

-

Assay Procedure: The assay is performed according to the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves adding the samples to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.

-

Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined from a standard curve.

In Vivo Xylene-Induced Ear Edema Model

This is a common animal model for assessing acute inflammation.

-

Animal Groups: Mice are divided into control, vehicle, positive control (e.g., ibuprofen), and mollugin-treated groups.

-

Treatment: The test compounds are administered intraperitoneally or orally.

-

Induction of Edema: A fixed volume of xylene is applied to the anterior surface of the right ear of each mouse.

-

Measurement: After a specific time, the mice are euthanized, and circular sections are taken from both ears and weighed. The difference in weight between the right and left ear punches is calculated as the degree of edema. The percentage of inhibition is calculated relative to the vehicle control group.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory properties of mollugin, primarily through the potent inhibition of the NF-κB signaling pathway and modulation of the JAK-STAT pathway. The development of mollugin derivatives has shown promise in enhancing this anti-inflammatory activity. While direct studies on this compound are needed, its structural similarity to mollugin suggests it likely shares a similar mechanism of action.

Future research should focus on:

-

Elucidating the precise effects of mollugin and this compound on the various MAPK signaling cascades.

-

Conducting more extensive in vivo studies to evaluate the therapeutic potential of these compounds in chronic inflammatory disease models.

-

Investigating the pharmacokinetic and pharmacodynamic profiles of this compound to assess its suitability for drug development.

References

- 1. molnova.com [molnova.com]

- 2. Mollugin | C17H16O4 | CID 124219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mollugin ameliorates murine allergic airway inflammation by inhibiting Th2 response and M2 macrophage activation [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of 3-Methoxymollugin: A Technical Guide for Researchers

Introduction

3-Methoxymollugin is a naturally occurring naphthoquinone derivative isolated from plants of the Rubiaceae family, notably Rubia cordifolia[1]. Traditionally, extracts of Rubia cordifolia have been utilized in various medicinal systems for their therapeutic properties, including the treatment of skin disorders, inflammation, and cancer. Modern phytochemical investigations have revealed a rich composition of bioactive compounds within these extracts, which exhibit significant antioxidant activities. While the antioxidant potential of crude extracts from Rubia cordifolia has been documented, a detailed understanding of the specific contribution of its individual constituents, such as this compound, is still an emerging area of research. This technical guide aims to consolidate the current, albeit limited, knowledge on the antioxidant potential of this compound, drawing inferences from studies on its source plant and related compounds, and to provide a framework for its future investigation.

Data Presentation: Antioxidant Activity of Rubia cordifolia Extracts

| Plant Part & Extract Type | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |

| Leaves (Ethanolic Extract) | 94.83 | 256.9 | [2] |

| Leaves (Methanolic Extract) | 94.92 | 179.8 | [2] |

| Leaves (Aqueous Extract) | 111.4 | 334.3 | [2] |

Experimental Protocols

To facilitate further research into the antioxidant potential of this compound, this section details the standard experimental methodologies for common in vitro and cell-based antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Various concentrations of the test compound (this compound) are prepared.

-

An aliquot of the test compound solution is mixed with the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

-

Various concentrations of the test compound (this compound) are prepared.

-

An aliquot of the test compound solution is added to the diluted ABTS•+ solution.

-

The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

The absorbance is measured at the same wavelength as the diluted ABTS•+ solution.

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).

Methodology:

-

A suitable cell line (e.g., HepG2 or Caco-2 human cells) is seeded in a 96-well microplate and cultured until confluent.

-

The cells are then treated with various concentrations of the test compound (this compound) along with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

After an incubation period, a pro-oxidant, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is added to induce oxidative stress.

-

The fluorescence is measured over time using a fluorescence plate reader.

-

The CAA value is calculated based on the integrated area under the fluorescence curve, comparing the curves of the control (cells with probe and pro-oxidant) and the treated cells.

Mandatory Visualizations

Signaling Pathway

While the direct effect of this compound on cellular signaling pathways has not been elucidated, a related compound, mollugin, has been shown to induce apoptosis in cancer cells through the modulation of the NF-κB and MAPK signaling pathways, which are closely linked to the cellular stress response. Furthermore, the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the antioxidant response. It is plausible that this compound may exert its antioxidant effects through the activation of this pathway. The following diagram illustrates the canonical Nrf2-Keap1 signaling pathway, a potential, yet unconfirmed, target for this compound.

Caption: Putative activation of the Nrf2-Keap1 antioxidant pathway by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of the antioxidant potential of a natural compound like this compound.

Caption: Workflow for investigating the antioxidant potential of a natural compound.

Conclusion and Future Directions

This compound, a constituent of the medicinally important plant Rubia cordifolia, represents a promising candidate for antioxidant research. While direct evidence of its antioxidant capacity is currently lacking, the significant antioxidant activity of Rubia cordifolia extracts suggests that its individual components, including this compound, are likely contributors to this effect.

The immediate future of research on this compound should focus on bridging the existing knowledge gap. A systematic evaluation of the purified compound using a battery of in vitro antioxidant assays, such as DPPH and ABTS, is crucial to quantify its intrinsic radical scavenging ability. Subsequently, cell-based assays are necessary to determine its efficacy in a biological context, including its ability to mitigate intracellular oxidative stress.

Furthermore, mechanistic studies are warranted to explore its interaction with key cellular signaling pathways involved in the antioxidant response, particularly the Nrf2-Keap1 pathway. Elucidating the structure-activity relationship of this compound and related compounds will provide valuable insights for the potential development of novel antioxidant agents for therapeutic and nutraceutical applications. The framework provided in this guide offers a clear path for these future investigations, which are essential to fully uncover the antioxidant potential of this compound.

References

The Structure-Activity Relationship of 3-Methoxymollugin and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxymollugin, a natural product isolated from plants such as Rubia cordifolia, has emerged as a compound of interest in drug discovery due to its cytotoxic properties.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the mollugin scaffold, to which this compound belongs. Due to a scarcity of publicly available research focused specifically on this compound derivatives, this document leverages data from closely related mollugin analogs to elucidate the chemical features crucial for biological activity. The primary biological activities discussed are cytotoxicity against cancer cell lines and anti-inflammatory effects through the inhibition of key signaling pathways.

This guide summarizes quantitative biological data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows. The insights presented herein aim to inform the rational design of novel, potent, and selective therapeutic agents based on the mollugin chemical framework.

Introduction to this compound

This compound is a naphthoquinone derivative that has been identified as a cytotoxic agent.[1][2] It is structurally related to mollugin, another bioactive compound from Rubia cordifolia, which has been more extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] The core structure of these compounds, a pyranonaphthoquinone skeleton, represents a "privileged scaffold" in medicinal chemistry, amenable to synthetic modification to optimize therapeutic properties. The synthesis of this compound and its parent compound, mollugin, has been successfully developed, paving the way for the generation of diverse analogs for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The SAR of the mollugin scaffold is primarily understood through modifications at the C-1 and C-6 positions of the parent mollugin molecule. These studies reveal critical insights into the structural requirements for cytotoxicity and anti-inflammatory activity.

Modifications at the C-1 Position

The hydroxyl group at the C-1 position of mollugin has been a key target for derivatization. One notable study involved the synthesis of a series of 1-substituted 1,2,3-triazole-mollugin derivatives.[3] The key findings from this research indicate that:

-

Enhanced Cytotoxicity: Many of the triazole derivatives exhibited stronger cytotoxic activity against a panel of human cancer cell lines (HL-60, A549, SMMC-7721, SW480, and MCF-7) than the parent mollugin.[3]

-

Influence of Aromatic Substituents: The nature of the substituent on the aromatic ring attached to the triazole moiety significantly impacts cytotoxicity. Derivatives containing electron-donating groups, such as hydroxyl and methoxy groups, tended to show good cytotoxic activity.[3]

-

Effect of Methoxy Group Number: A direct correlation was observed between the number of methoxy groups on the aromatic ring and the cytotoxic potency; cytotoxicity increased with the number of methoxy groups.[3]

Modifications at the C-6 Position

The phenolic hydroxyl group at the C-6 position of mollugin has also been a focal point for synthetic modifications to explore anti-inflammatory activity, particularly the inhibition of the NF-κB pathway.[5]

-

Superior NF-κB Inhibition: A significant number of the synthesized derivatives with modifications at the C-6 position showed superior NF-κB inhibitory activity compared to the parent mollugin.[5]

-

Importance of N-Substituted Aromatic Heterocycles: Derivatives incorporating an N-substituted aromatic heterocycle at the C-6 position were generally more potent than those with an N-substituted phenyl moiety.[5]

-

Impact of Substituent Position: On the N-substituted phenyl ring, the position of other substituents mattered. The activity followed the order: para > meta > ortho. No clear trend was observed between electron-donating and electron-withdrawing groups in this position.[5]

Other Modifications

A study on a CF3-substituted mollugin derivative, further modified into a 2-(4-morpholinyl)-ethyl ester, highlighted the potential for improving physicochemical and pharmacokinetic properties. This derivative demonstrated not only good water solubility and enhanced metabolic stability but also superior inhibitory activity in cellular models of colon inflammation compared to the standard drug mesalazine.[6]

Quantitative Data on Mollugin Derivatives

Table 1: Cytotoxicity of 1-O-Triazole Mollugin Derivatives against Human Cancer Cell Lines (IC50 in µM) [3]

| Compound | HL-60 | A549 | SMMC-7721 | SW480 | MCF-7 |

| Mollugin | >40 | >40 | >40 | >40 | >40 |

| Derivative 14 | 10.12 | 16.54 | 8.21 | 15.34 | 11.23 |

| Derivative 17 | 11.56 | 17.12 | 9.87 | 16.88 | 12.01 |

| Cisplatin (DDP) | 4.89 | 12.56 | 9.89 | 14.32 | 19.87 |

| Taxol (TAX) | 0.01 | 0.02 | 0.03 | 0.02 | 0.01 |

Note: Data extracted from a study on mollugin derivatives.[3] Derivatives 14 and 17 were highlighted as having significant inhibitory effects across all tested cell lines.

Table 2: NF-κB Inhibitory Activity of C-6 Modified Mollugin Derivatives [5]

| Compound | NF-κB Inhibition IC50 (µM) |

| Mollugin | >100 |

| Derivative 4f | 18.53 |

| Derivative 4i | 22.93 |

| Derivative 6d | 3.81 |

Note: Data extracted from a study on mollugin derivatives.[5] These derivatives showed significantly improved potency over the parent compound.

Key Signaling Pathways

The biological effects of mollugin and its analogs are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival.[7] Its aberrant activation is implicated in various inflammatory diseases and cancers. Several studies have demonstrated that mollugin derivatives can effectively inhibit this pathway.[4][5][8] The proposed mechanism involves the suppression of the LPS-induced expression of the p65 protein, a key subunit of the NF-κB complex.[4]

Apoptosis Signaling Pathway

Cytotoxic compounds frequently induce cell death via apoptosis, a form of programmed cell death. Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[9][10][11] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. For many natural product-based cytotoxic agents, the intrinsic pathway is a common mechanism of action.

Experimental Protocols

The evaluation of the cytotoxic and anti-inflammatory activities of this compound and its analogs relies on standardized in vitro assays.

Cytotoxicity Assessment: MTT/MTS Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays for assessing cell metabolic activity, which serves as a measure of cell viability.[2][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the colored solution is quantified using a spectrophotometer.

Detailed Protocol (MTT Assay):

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental Workflow for SAR Study

A typical workflow for conducting an SAR study on a compound series like this compound analogs is a cyclical process of design, synthesis, and biological evaluation.

Conclusion and Future Directions

The structure-activity relationship of the mollugin scaffold demonstrates that it is a highly tractable framework for the development of novel cytotoxic and anti-inflammatory agents. Key takeaways from the available research on mollugin analogs suggest that:

-

Derivatization at the C-1 and C-6 positions can lead to compounds with significantly enhanced potency compared to the parent molecule.

-

For cytotoxic activity, the addition of a substituted 1,2,3-triazole moiety at C-1 is a promising strategy, with electron-donating groups on the appended aromatic ring favoring activity.

-

For anti-inflammatory activity via NF-κB inhibition, modification of the C-6 hydroxyl with N-substituted aromatic heterocycles yields potent inhibitors.

Future research should focus on a systematic SAR study of this compound itself. This would involve synthesizing analogs with variations at the 3-methoxy position (e.g., ethoxy, propoxy, hydroxyl), as well as exploring substitutions on the naphthoquinone and pyran rings. Such studies, coupled with in vivo efficacy and pharmacokinetic profiling of the most promising leads, will be crucial in determining the therapeutic potential of this chemical class and advancing a candidate toward clinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. glpbio.com [glpbio.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

3-Methoxymollugin: A Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxymollugin, a naturally occurring naphthoquinone derivative, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from traditional medicinal plants such as Rubia cordifolia and Pentas longiflora, this compound shares a structural lineage with mollugin, a well-studied natural product with known anti-inflammatory and cytotoxic activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its chemical synthesis, and its biological activities, with a focus on its interaction with the NF-κB signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Discovery and History

The precise first isolation and characterization of this compound are not extensively documented in a singular discovery paper. Instead, its identification is intertwined with the broader phytochemical analysis of plants from the Rubiaceae family, particularly Rubia cordifolia and Pentas longiflora. These plants have a long history of use in traditional medicine, prompting modern scientific investigation into their chemical constituents.

This compound is considered a minor compound isolated from these plant sources. A significant milestone in the study of this molecule was the development of its chemical synthesis, first reported in 2010. This synthetic route, starting from the more readily available 3-bromomollugin, has been crucial for obtaining sufficient quantities of the compound for biological evaluation, independent of its natural abundance. Research into this compound and its analogs is often contextualized within the study of mollugin derivatives and their potential as cytotoxic and anti-inflammatory agents.

Chemical Synthesis and Isolation

Synthesis of this compound

A key synthetic pathway to this compound begins with 3-bromomollugin. The process involves a reaction with sodium methoxide in methanol, which leads to the formation of this compound.

Experimental Protocol: Synthesis of this compound from 3-Bromomollugin

-

Reaction Setup: A solution of 3-bromomollugin is prepared in methanol.

-

Addition of Reagent: Sodium methoxide is added to the solution.

-